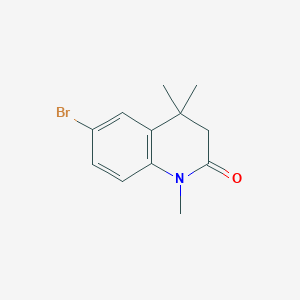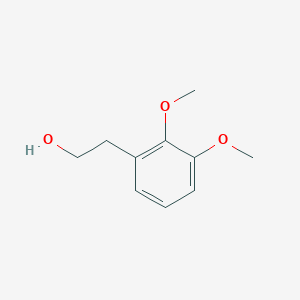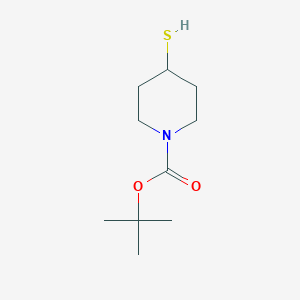
tert-Butyl 4-mercaptopiperidine-1-carboxylate
Übersicht
Beschreibung
“tert-Butyl 4-mercaptopiperidine-1-carboxylate” is a chemical compound with the CAS Number: 134464-79-2 . It has a molecular weight of 217.33 and its IUPAC name is tert-butyl 4-sulfanyl-1-piperidinecarboxylate . The compound is typically stored in an inert atmosphere at temperatures between 2-8°C .
Molecular Structure Analysis
The molecular formula of “tert-Butyl 4-mercaptopiperidine-1-carboxylate” is C10H19NO2S . The InChI Code is 1S/C10H19NO2S/c1-10(2,3)13-9(12)11-6-4-8(14)5-7-11/h8,14H,4-7H2,1-3H3 .Physical And Chemical Properties Analysis
The compound is a solid at room temperature . It has a molecular weight of 217.33 g/mol . The boiling point is 294.23ºC at 760 mmHg . The density is 1.083g/cm³ .Wissenschaftliche Forschungsanwendungen
Synthesis of Intermediates
Tert-Butyl 4-mercaptopiperidine-1-carboxylate is a significant intermediate in the synthesis of various biologically active compounds and pharmaceuticals. For instance, it's utilized in the synthesis of novel protein tyrosine kinase Jak3 inhibitors, such as CP-690550. The synthesis involves multiple steps including nucleophilic substitution, borohydride reduction, oxidation, and acylation, showcasing its versatility as an intermediate in complex chemical processes (Chen Xin-zhi, 2011).
Stereoselective Syntheses
The compound plays a pivotal role in stereoselective syntheses, a critical process in drug development to ensure the effectiveness and safety of pharmaceuticals. For instance, its derivatives are used in the stereoselective synthesis of tert-butyl (3R,4S)-3-allyl-4-hydroxypiperidine-1-carboxylates, essential for creating cis-isomers. These processes highlight the chemical's significance in synthesizing enantiomerically pure substances, crucial for targeted drug action and minimizing side effects (V. Boev et al., 2015).
Piperidine Derivatives
The compound is used in the synthesis of various piperidine derivatives, which are prevalent in a multitude of therapeutic agents, including anticancer drugs and analgesics. The diverse applications in synthesizing piperidine derivatives underline its importance in medicinal chemistry and drug design (A. I. Moskalenko & V. Boev, 2014).
Crystallography Studies
The compound is also utilized in crystallography studies to understand the molecular structure and packing of chemicals, offering insights into the structural basis of their reactivity and interactions. For example, X-ray studies of tert-butyl (6S)-4-hydroxy-6-isobutyl-2-oxo-1,2,5,6-tetrahydropyridine-1-carboxylate have provided valuable information about molecular packing driven by strong hydrogen bonds, essential for understanding the compound's chemical behavior and reactivity (C. Didierjean et al., 2004).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
tert-butyl 4-sulfanylpiperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2S/c1-10(2,3)13-9(12)11-6-4-8(14)5-7-11/h8,14H,4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USYCVFFWCMHPPG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80619851 | |
| Record name | tert-Butyl 4-sulfanylpiperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80619851 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 4-sulfanylpiperidine-1-carboxylate | |
CAS RN |
134464-79-2 | |
| Record name | tert-Butyl 4-sulfanylpiperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80619851 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl 4-sulfanylpiperidine-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details




Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

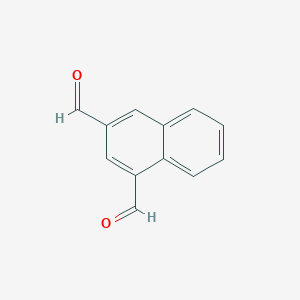
![2,4,5-Trichlorophenyl 4''-(pentyloxy)-[1,1':4',1''-terphenyl]-4-carboxylate](/img/structure/B170016.png)
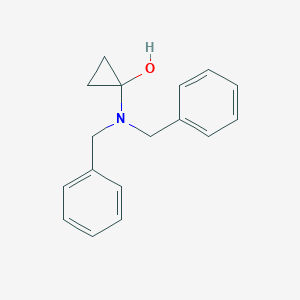
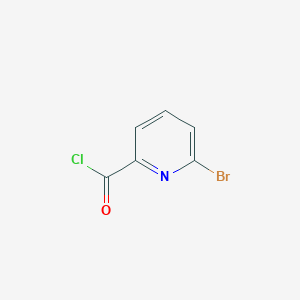
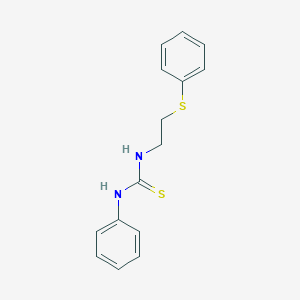
![N,N-dimethyl-1H-pyrrolo[3,2-b]pyridin-5-amine](/img/structure/B170024.png)
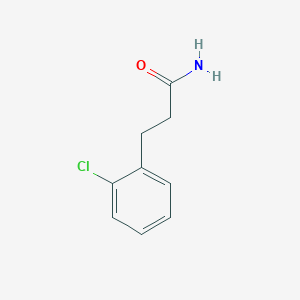
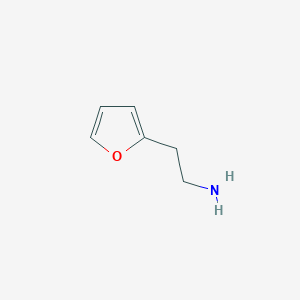
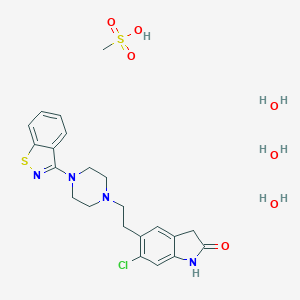
![3,3,5-Tribromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one](/img/structure/B170030.png)
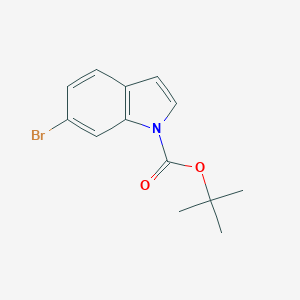
![1lambda4,3lambda4,5lambda4,7lambda4-Tetrathia-2,4,6,8-tetrazatricyclo[3.3.0.03,7]octa-1(8),2,4,6-tetraene](/img/structure/B170037.png)
